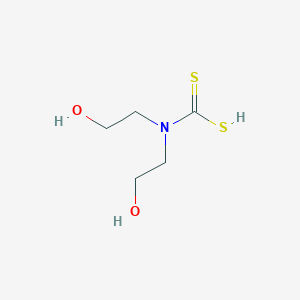

Dihydroxyethyldithiocarbamate

Vue d'ensemble

Description

Dihydroxyethyldithiocarbamate (DTC) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a chelating agent that can form stable complexes with metal ions, making it useful in various applications.

Mécanisme D'action

Dihydroxyethyldithiocarbamate forms stable complexes with metal ions by coordinating with them through its sulfur atoms. The resulting complexes are stable and can be easily analyzed using various techniques such as UV-Vis spectroscopy and atomic absorption spectroscopy. Dihydroxyethyldithiocarbamate can also act as a free radical scavenger, protecting cells from oxidative damage.

Biochemical and Physiological Effects:

Dihydroxyethyldithiocarbamate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, making it useful in the development of antimicrobial agents. Dihydroxyethyldithiocarbamate has also been shown to have antioxidant properties, protecting cells from oxidative damage. Additionally, Dihydroxyethyldithiocarbamate has been shown to have anti-inflammatory properties, making it useful in the treatment of various inflammatory conditions.

Avantages Et Limitations Des Expériences En Laboratoire

Dihydroxyethyldithiocarbamate has several advantages as a chelating agent for metal ions. It forms stable complexes that can be easily analyzed using various techniques. Dihydroxyethyldithiocarbamate is also relatively inexpensive and can be synthesized in a laboratory setting. However, there are some limitations to the use of Dihydroxyethyldithiocarbamate in lab experiments. It can interfere with certain analytical techniques, such as ICP-MS, and can also interfere with certain biological assays.

Orientations Futures

There are several future directions for the use of Dihydroxyethyldithiocarbamate in scientific research. One area of research is the development of new antimicrobial agents based on Dihydroxyethyldithiocarbamate. Another area of research is the use of Dihydroxyethyldithiocarbamate in the treatment of various inflammatory conditions. Additionally, Dihydroxyethyldithiocarbamate can be used in the development of new analytical techniques for the detection of metal ions in various samples.

In conclusion, Dihydroxyethyldithiocarbamate is a useful chelating agent that has been widely used in scientific research. It has various biochemical and physiological effects and can be used in various applications such as environmental monitoring, analytical chemistry, and biochemistry. While there are limitations to its use in lab experiments, there are several future directions for the use of Dihydroxyethyldithiocarbamate in scientific research.

Méthodes De Synthèse

Dihydroxyethyldithiocarbamate can be synthesized by reacting ethylene oxide with carbon disulfide in the presence of an alkaline catalyst. The resulting product is then hydrolyzed to form Dihydroxyethyldithiocarbamate. The synthesis method is relatively simple and can be carried out in a laboratory setting.

Applications De Recherche Scientifique

Dihydroxyethyldithiocarbamate has been widely used in scientific research as a chelating agent for metal ions. It has been used in various applications such as environmental monitoring, analytical chemistry, and biochemistry. Dihydroxyethyldithiocarbamate is also used as a standard reference material for the analysis of metal ions in various samples.

Propriétés

IUPAC Name |

bis(2-hydroxyethyl)carbamodithioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S2/c7-3-1-6(2-4-8)5(9)10/h7-8H,1-4H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCBLZWZCGNKODY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N(CCO)C(=S)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

23746-34-1 (mono-potassium salt), 75074-70-3 (mono-ammonium salt) | |

| Record name | Dihydroxyethyldithiocarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001528729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70860310 | |

| Record name | Bis(2-hydroxyethyl)carbamodithioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70860310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dihydroxyethyldithiocarbamate | |

CAS RN |

1528-72-9 | |

| Record name | Dihydroxyethyldithiocarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001528729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIHYDROXYETHYLDITHIOCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IP73T3KT1R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(Z)-benzylideneamino]-2,6-dimorpholin-4-ylpyrimidin-4-amine](/img/structure/B224054.png)

![4-Morpholino-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B224075.png)

![2-[4-(1-adamantyl)phenoxy]-N'-{4-nitrobenzylidene}acetohydrazide](/img/structure/B224089.png)

![3-amino-N-{3-nitrophenyl}-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B224091.png)